molecular formula C12H11ClN2O3S2 B7599950 Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B7599950
M. Wt: 330.8 g/mol
InChI Key: UVHLQWXLRDUTOQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₄ClN₃O₂S
Molecular Weight : 317.80 g/mol
CAS Number : 1589503-97-8

The compound features a thiazole ring and a chlorothiophene moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with thiazole derivatives. The synthetic route can be optimized for yield and purity using various organic synthesis techniques such as coupling reactions.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For example, derivatives of thiazole have been shown to possess inhibitory effects against various bacterial strains and fungi. A study evaluating similar compounds reported an IC₅₀ value of approximately 0.42 mM against Fusarium oxysporum, suggesting that structural modifications can enhance activity against phytopathogenic fungi .

Anticancer Potential

Thiazole-based compounds have also been investigated for their anticancer properties. The presence of electron-withdrawing groups like chlorine can enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cell lines. Preliminary studies have shown that modifications to the thiazole structure can lead to increased cytotoxicity in cancer models.

Case Studies

  • Inhibition Studies :
    A study on related thiazole derivatives demonstrated selective inhibition against aldose reductase, an enzyme implicated in diabetic complications. The results indicated that certain structural features significantly enhance inhibitory potency .
  • Molecular Docking Studies :
    Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with key enzymes involved in metabolic pathways, which could translate into therapeutic applications .

Comparative Biological Activity Table

Compound NameBiological ActivityIC₅₀ (mM)Reference
This compoundAntifungalTBDOngoing Research
Benzofuranyl Acetic Acid AmidesAntifungal (against Fusarium oxysporum)0.42
Thiazole DerivativesAldose Reductase InhibitionTBD

Properties

IUPAC Name

ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHLQWXLRDUTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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